
1-(Furan-2-YL)hexane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-YL)hexane-1,6-diol is an organic compound that features a furan ring attached to a hexane chain with hydroxyl groups at both ends. This compound is of interest due to its unique structure, which combines the aromatic properties of the furan ring with the flexibility and reactivity of the hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Furan-2-YL)hexane-1,6-diol can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst to facilitate the cyclization of the diketone into the furan ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the Paal-Knorr synthesis is carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-YL)hexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophilic substitution reactions may use reagents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of hexane-1,6-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
1-(Furan-2-YL)hexane-1,6-diol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 1-(Furan-2-YL)hexane-1,6-diol involves its interaction with molecular targets through its hydroxyl groups and furan ring. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the furan ring can participate in π-π interactions and other aromatic interactions .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-YL)ethanone: A simpler furan derivative with a shorter carbon chain.
2-Furan-2-yl-6-phenyl-7-oxa-1-aza-bicyclo [2.2.1]heptane: A more complex furan derivative with additional functional groups.
Uniqueness
1-(Furan-2-YL)hexane-1,6-diol is unique due to its combination of a furan ring with a flexible hexane chain and terminal hydroxyl groups. This structure provides a balance of aromatic and aliphatic properties, making it versatile for various applications .
Properties
CAS No. |
115843-86-2 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(furan-2-yl)hexane-1,6-diol |
InChI |
InChI=1S/C10H16O3/c11-7-3-1-2-5-9(12)10-6-4-8-13-10/h4,6,8-9,11-12H,1-3,5,7H2 |
InChI Key |
FXGDHPNGQUQYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.